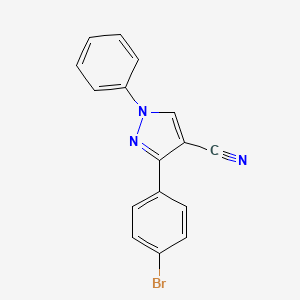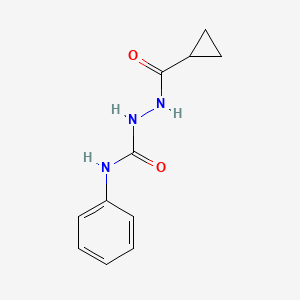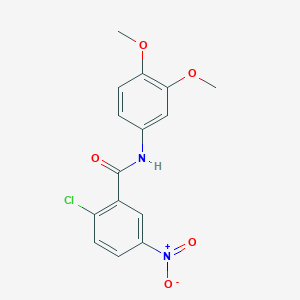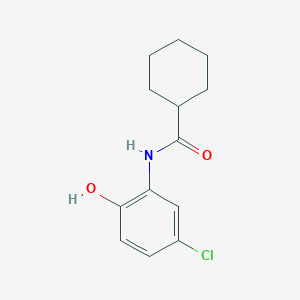![molecular formula C21H26N2O2 B5720329 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide, also known as TBB, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. TBB has been found to have potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections.
Mechanism of Action
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide inhibits protein kinase CK2 by binding to its catalytic subunit and preventing its activity. CK2 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is important in cancer and stem cell biology. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been found to inhibit the growth of cancer cells by blocking the Wnt/β-catenin pathway and inducing apoptosis.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the expression of anti-apoptotic proteins. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has also been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in lab experiments is its high potency and selectivity for protein kinase CK2. This allows researchers to study the specific effects of CK2 inhibition without affecting other signaling pathways. However, one limitation of using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide is its potential toxicity, as it has been found to induce liver damage in animal models. Therefore, caution should be taken when using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in experiments, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for the use of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in scientific research. One area of interest is the development of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide derivatives with improved potency and selectivity for protein kinase CK2. Another area of interest is the investigation of the role of CK2 in viral infections, as CK2 has been found to be involved in the replication of several viruses. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide may have potential therapeutic applications in the treatment of viral infections such as HIV and hepatitis C. Additionally, further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in clinical trials for the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide can be synthesized by reacting 4-tert-butyl-N-(4-aminophenyl)benzamide with butyryl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been extensively used in scientific research to study the role of protein kinase CK2 in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-6-19(24)22-17-11-13-18(14-12-17)23-20(25)15-7-9-16(10-8-15)21(2,3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGDPPEGPLQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)


![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
